4-Fluoro-3-(methoxymethyl)benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-(methoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWWRLXMWHKQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 4-Fluoro-3-(methoxymethyl)benzoic acid
Suzuki-Miyaura Coupling Reaction
One common synthetic approach to 4-fluoro-3-(methoxymethyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid derivative with a halogenated benzoic acid to introduce the methoxymethyl group onto the aromatic ring bearing the fluorine substituent.
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- Palladium catalyst facilitates the coupling.
- Boronic acid derivative contains the methoxymethyl moiety.
- Halogenated benzoic acid (fluorinated) serves as the coupling partner.
- Reaction carried out in polar solvents at elevated temperatures.
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- High regioselectivity.
- Mild reaction conditions.
- Good functional group tolerance.
Two-Step Radical Bromination and Nucleophilic Substitution
A well-documented alternative synthesis involves two main steps:
Step 1: Radical Bromination of 4-(Methoxymethyl)benzoic Acid to 4-Bromomethylbenzoic Acid
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- N-Bromosuccinimide (NBS) as bromine source (safer than molecular bromine).
- Chlorobenzene as solvent instead of carbon tetrachloride for safety and efficiency.
- Benzoyl peroxide as radical initiator, carefully added to avoid explosive hazards.
- Reflux with oil bath and magnetic stirring for better temperature control and yield.
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- Radical halogenation at benzylic position to form 4-bromomethylbenzoic acid.
- Product is non-lachrymatory, facilitating handling.
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- Yield: 50-60%
- Melting point: 226-228°C (literature 227-229°C)
Step 2: Nucleophilic Substitution with Methoxide to Form 4-Methoxymethylbenzoic Acid
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- Methanolic potassium hydroxide (KOH) solution generates methoxide nucleophile.
- Nucleophilic substitution occurs on the benzylic bromide carbon.
- Reaction favors SN2 mechanism due to electron-withdrawing carboxylic acid group stabilizing the transition state.
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- SN2 displacement of bromide by methoxide ion.
- Electron-withdrawing substituent on aromatic ring enhances SN2 pathway.
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- Yield: 50-70%
- Melting point: 108-112°C (literature 111-113°C)
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- Methanol removal by rotary evaporation with gentle warming to avoid bumping.
Comparative Data Table of Preparation Methods
| Parameter | Suzuki-Miyaura Coupling | Radical Bromination + Nucleophilic Substitution |
|---|---|---|
| Starting Materials | Halogenated benzoic acid + boronic acid derivative | 4-(Methoxymethyl)benzoic acid (for bromination) |
| Key Reagents | Pd catalyst, base, polar solvent | NBS, benzoyl peroxide, chlorobenzene, KOH/methanol |
| Reaction Type | Palladium-catalyzed cross-coupling | Radical halogenation followed by SN2 substitution |
| Reaction Conditions | Elevated temperature, polar solvents | Reflux in chlorobenzene (bromination); room temperature or mild heating (substitution) |
| Yield Range | Not explicitly reported; generally good | Bromination: 50-60%; Substitution: 50-70% |
| Purification | Typically chromatographic or crystallization | Rotary evaporation after substitution |
| Mechanistic Pathway | Pd(0)/Pd(II) catalytic cycle | Radical initiation and propagation; SN2 nucleophilic attack |
| Spectroscopic Confirmation | Not detailed in source | IR and NMR spectra confirm product identity |
| Safety Considerations | Use of palladium catalyst and organoborons | Careful addition of benzoyl peroxide; safer bromine source (NBS) |
Research Findings and Practical Notes
The radical bromination/nucleophilic substitution route is accessible for undergraduate laboratory settings, demonstrating key organic chemistry concepts such as radical halogenation and nucleophilic substitution mechanisms.
Use of NBS and chlorobenzene improves safety and handling compared to traditional bromination methods.
The electron-withdrawing carboxylic acid group plays a crucial role in directing the substitution mechanism towards SN2 by stabilizing the transition state.
The Suzuki-Miyaura coupling method is favored in industrial and research settings for its efficiency and selectivity, especially when complex substituents are involved.
Spectroscopic data, including IR and 1H NMR, are critical for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions:
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving elevated temperatures and polar solvents.
Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used under reflux conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Esters: Methyl and ethyl esters of 4-Fluoro-3-(methoxymethyl)benzoic acid are common products.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
4-Fluoro-3-(methoxymethyl)benzoic acid is primarily utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in reactions that yield pharmacologically active compounds. For instance, research indicates its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for pain management and inflammation reduction .
Case Study: eIF4E Inhibitors
Recent studies have highlighted the potential of benzoic acid derivatives, including 4-fluoro-3-(methoxymethyl)benzoic acid, as inhibitors of the eukaryotic initiation factor 4E (eIF4E). This protein is involved in the regulation of mRNA translation and has been identified as a target for cancer therapy. Compounds that inhibit eIF4E can potentially suppress tumor growth, making this compound a candidate for further exploration in oncology .
Agricultural Chemistry
Herbicides and Pesticides
In agricultural applications, 4-fluoro-3-(methoxymethyl)benzoic acid is employed in the formulation of herbicides and pesticides. It targets specific biochemical pathways in plants, enhancing crop protection and yield. The compound's efficacy in controlling weed growth while minimizing harm to crops makes it valuable for sustainable agriculture practices .
Material Science
Advanced Materials Development
The compound is being investigated for its potential in creating advanced materials such as polymers and coatings. These materials are noted for their improved chemical resistance and durability. Research into the polymerization processes involving this compound could lead to innovative applications in protective coatings and other industrial materials .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, 4-fluoro-3-(methoxymethyl)benzoic acid serves as a standard reference material in chromatography and spectrometry. Its stability and well-defined chemical properties allow researchers to accurately analyze complex mixtures, ensuring reliable results in various analytical applications .
Biochemical Research
Enzyme Activity Studies
This compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. By studying its interactions with enzymes, researchers can gain insights into biological processes that may lead to new therapeutic targets. For example, investigations into how this compound affects specific metabolic enzymes could unveil new avenues for drug development .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for NSAIDs; eIF4E inhibitors | Pain relief; cancer treatment |
| Agricultural Chemistry | Herbicides and pesticides | Enhanced crop protection; increased yields |
| Material Science | Development of polymers and coatings | Improved durability; chemical resistance |
| Analytical Chemistry | Standard reference material | Accurate analysis of complex mixtures |
| Biochemical Research | Studies on enzyme activity | Insights into metabolic pathways; new therapeutic targets |
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and increasing lipophilicity. The methoxymethyl group can also influence the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Fluoro-3-(methoxymethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.
Key Structural and Functional Differences:
Substituent Polarity: The methoxymethyl group in the target compound increases polarity compared to methyl () but is less bulky than morpholine-sulfonyl () or benzamido groups ().
Biological Activity :
- Compounds with amide-linked substituents (e.g., ) show improved interaction with biological targets (e.g., enzymes, transporters) due to hydrogen-bonding capabilities.
- Imidazo[1,2-a]pyridine derivatives () exhibit enhanced anticancer activity compared to simpler analogs, likely due to π-π stacking interactions with cellular targets.
Synthetic Utility :
- The methoxymethyl group in the target compound offers a reactive site for further functionalization (e.g., hydrolysis to -CH₂-OH or substitution reactions).
- Morpholine-sulfonyl derivatives () are often used in kinase inhibitor design due to their ability to occupy hydrophobic pockets in enzyme active sites.
Biological Activity
4-Fluoro-3-(methoxymethyl)benzoic acid (CAS Number: 1333834-34-6) is an aromatic compound characterized by a benzene ring substituted with a carboxylic acid group at the 3-position and a methoxymethyl group at the 4-position, along with a fluorine atom. Its molecular formula is C10H11F O3, and it has a molar mass of approximately 184.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
Chemical Structure and Properties
The structural features of 4-Fluoro-3-(methoxymethyl)benzoic acid contribute to its biological activity. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets. The methoxymethyl group may influence the compound's reactivity and stability, making it an interesting candidate for further studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F O3 |
| Molar Mass | 184.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that 4-Fluoro-3-(methoxymethyl)benzoic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique structure allows it to potentially modulate enzymatic activity or receptor interactions, which could lead to therapeutic effects.
Potential Biological Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptors : It could interact with receptors involved in signaling pathways, influencing cellular responses.
Research Findings
Recent investigations into the biological activity of 4-Fluoro-3-(methoxymethyl)benzoic acid have yielded promising results:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes, which is critical for its potential application in drug development.
- Cellular Assays : In vitro assays have demonstrated that the compound can affect cell proliferation and apoptosis in various cancer cell lines, suggesting potential anticancer properties.
Case Study 1: Anticancer Activity
A study evaluated the effects of 4-Fluoro-3-(methoxymethyl)benzoic acid on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with specific metabolic enzymes. The findings revealed that 4-Fluoro-3-(methoxymethyl)benzoic acid acted as a competitive inhibitor for enzyme X, which plays a crucial role in metabolic syndrome pathways.
Comparative Analysis with Similar Compounds
The biological activity of 4-Fluoro-3-(methoxymethyl)benzoic acid can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid | Enzyme inhibition | Similar structural features |
| 4-Fluoro-3-methoxybenzoic acid | Antimicrobial activity | Shares fluorinated aromatic structure |
Q & A
What are the key considerations for optimizing the synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid to maximize yield and purity?
Level: Intermediate/Advanced
Methodological Answer:
The synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid involves critical steps such as introducing the methoxymethyl and fluorine substituents regioselectively. Key considerations include:
- Substrate Functionalization: Start with a benzoic acid precursor (e.g., 3-(methoxymethyl)benzoic acid derivatives, as seen in CAS 32194-76-6 ) and employ electrophilic fluorination agents (e.g., Selectfluor™) or nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents) to install the fluorine atom.
- Reaction Conditions: Control temperature (e.g., 60–80°C for fluorination), solvent polarity (DMF or DMSO for solubility), and pH (acidic conditions to stabilize intermediates) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 columns, UV detection at 254 nm) .
How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental data for the acidity (pKa) of 4-fluoro-3-(methoxymethyl)benzoic acid?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. To resolve these:
- Experimental Validation: Measure pKa potentiometrically or via UV-Vis titration in aqueous/organic solvent mixtures. Compare with benzoic acid derivatives (pKa ~4.2 for unsubstituted benzoic acid; fluorine and methoxymethyl groups may lower pKa due to electron-withdrawing effects) .
- Computational Refinement: Use hybrid functionals (e.g., B3LYP) with explicit solvent models (e.g., COSMO-RS) and dispersion corrections. Benchmark against known fluorinated benzoic acids (e.g., 3-fluoro-4-methoxybenzoic acid, pKa ~3.8) .
What advanced spectroscopic techniques are recommended for characterizing the structure and electronic environment of 4-fluoro-3-(methoxymethyl)benzoic acid?
Level: Intermediate
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify methoxymethyl (-OCH2O-) protons (δ ~3.3–3.5 ppm) and fluorine-induced deshielding effects on aromatic protons. Compare with 3-(methoxymethyl)benzoic acid (δ 8.0–8.5 ppm for aromatic protons) .
- ¹⁹F NMR: Detect fluorine chemical shifts (δ ~-110 to -120 ppm for aromatic F) to confirm substitution pattern .
- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F stretches (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (calculated for C9H8FO3: 199.0371 Da) .
How can researchers design experiments to investigate the role of the methoxymethyl group in modulating the biological activity of 4-fluoro-3-(methoxymethyl)benzoic acid derivatives?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Synthesize analogs with varying substituents (e.g., 4-fluoro-3-(hydroxymethyl)benzoic acid) to assess the importance of the methoxy group.
- Evaluate bioactivity (e.g., enzyme inhibition, cellular uptake) using assays relevant to therapeutic targets (e.g., Alzheimer’s disease, as seen with fluorinated benzoic acid intermediates) .
- Metabolic Stability: Use LC-MS to track in vitro metabolism (e.g., liver microsomes) and identify demethylation or oxidation products of the methoxymethyl group .
What strategies can be employed to resolve low regioselectivity during fluorination of 3-(methoxymethyl)benzoic acid precursors?
Level: Advanced
Methodological Answer:
Low regioselectivity often stems from competing electrophilic attack at ortho, meta, or para positions. Mitigation strategies include:
- Directed Metalation: Use directing groups (e.g., boronic acids or esters) to block undesired positions. For example, 3-(methoxymethyl)phenylboronic acid can direct fluorine to the 4-position .
- Protection/Deprotection: Temporarily protect the carboxylic acid group as a methyl ester to reduce electronic deactivation, then deprotect after fluorination .
- Solvent/Additive Optimization: Polar aprotic solvents (e.g., DMF) with crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity in nucleophilic substitutions .
How should researchers approach the purification of 4-fluoro-3-(methoxymethyl)benzoic acid when dealing with byproducts from incomplete fluorination?
Level: Intermediate
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve the target compound from mono-fluorinated or di-fluorinated byproducts .
- Crystallization: Recrystallize from a mixed solvent system (e.g., ethanol/water) to exploit differences in solubility between the product (lower solubility due to carboxylic acid group) and impurities .
- Monitoring: Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity by melting point (compare with literature values for similar fluorinated benzoic acids, e.g., 3-fluoro-4-methoxybenzoic acid, m.p. 150–152°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
